molecular formula C7H8N4O4S B1406445 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide CAS No. 1454667-36-7

2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide

Cat. No. B1406445
Key on ui cas rn: 1454667-36-7
M. Wt: 244.23 g/mol
InChI Key: CJUYIBWEYGHASN-UHFFFAOYSA-N
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Patent
US09051311B2

Procedure details

In a 200-mL round-bottom flask was charged with DCM (50 mL) and chlorosulfonyl isocyanate (0.913 ml, 10.51 mmol). The flask was cooled in an ice-bath for 20 min, then 2-bromoethanol (0.745 ml, 10.51 mmol) was added dropwise. The mixture was stirred for 2.5 h, then a solution of pyrimidin-2-amine (1.00 g, 10.51 mmol) and triethylamine (4.40 ml, 31.5 mmol) in DCM (30 mL) was added dropwise via an addition funnel over 10 min. When the addition was complete, the cooling bath was removed, and the mixture was stirred for 2 days. The mixture was washed with 2 N aq. HCl, and the aq. layer was extracted with DCM. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The mixture was taken up in a mixture of DCM and EtOAc, then filtered and dried under a stream of nitrogen to give 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide (0.930 g, 3.81 mmol, 36.2) as a cream-colored solid. 1H NMR (400 MHz, DMSO-d6) δ ppm=12.98 (br. s, 1H), 8.66 (s, 2H), 7.13 (t, J=5.0 Hz, 1H), 4.44-4.18 (m, 4H).
Quantity
0.745 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.913 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].Br[CH2:9][CH2:10][OH:11].[N:12]1[CH:17]=[CH:16][CH:15]=[N:14][C:13]=1[NH2:18].C(N(CC)CC)C>C(Cl)Cl>[O:7]=[C:6]1[N:5]([S:2]([NH:18][C:13]2[N:14]=[CH:15][CH:16]=[CH:17][N:12]=2)(=[O:4])=[O:3])[CH2:9][CH2:10][O:11]1

Inputs

Step One
Name
Quantity
0.745 mL
Type
reactant
Smiles
BrCCO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(N=CC=C1)N
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.913 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice-bath for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 days
Duration
2 d
WASH
Type
WASH
Details
The mixture was washed with 2 N aq. HCl
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The mixture was taken up in a mixture of DCM and EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O=C1OCCN1S(=O)(=O)NC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.81 mmol
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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